Silodosin-d6 β-D-Glucuronide Sodium Salt is a deuterated metabolite of Silodosin, which is primarily used in the treatment of benign prostatic hyperplasia. The compound is characterized by its unique molecular structure and properties that make it valuable for scientific research, particularly in pharmacokinetics and drug metabolism studies.
Silodosin-d6 β-D-Glucuronide Sodium Salt falls under the category of stable isotope-labeled compounds, specifically designed for use in analytical chemistry and pharmacological studies. It is classified as a glucuronide conjugate, which is a common phase II metabolite formed through the process of glucuronidation.
The synthesis of Silodosin-d6 β-D-Glucuronide Sodium Salt typically involves the glucuronidation of Silodosin using deuterated reagents to introduce deuterium into the molecular structure. This process can be achieved through enzymatic methods or chemical synthesis.
The synthesis may utilize specific enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to Silodosin. The reaction conditions, including temperature, pH, and reaction time, are critical for achieving high yields and purity of the product.
Silodosin-d6 β-D-Glucuronide Sodium Salt can undergo various chemical reactions typical of glucuronides. These include hydrolysis under acidic or basic conditions and potential interactions with other drugs or metabolites in biological systems.
The stability of this compound in biological matrices is essential for its use in pharmacokinetic studies. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to monitor its stability and degradation products during experiments .
Silodosin-d6 β-D-Glucuronide Sodium Salt functions as an active metabolite in the body after the administration of Silodosin. The mechanism involves binding to α1-adrenoceptors in the prostate and bladder neck, leading to relaxation of smooth muscle and alleviation of urinary symptoms associated with benign prostatic hyperplasia.
Research indicates that the pharmacological activity of Silodosin is significantly influenced by its glucuronidation process, affecting its bioavailability and duration of action in patients .
Silodosin-d6 β-D-Glucuronide Sodium Salt is typically supplied in a neat form at room temperature. Its appearance is generally a white to off-white powder.
The compound exhibits solubility in water due to its sodium salt form and has specific stability profiles that are crucial for its application in biological assays. The melting point and other thermal properties are typically determined during quality control processes but are not universally reported in available literature.
Silodosin-d6 β-D-Glucuronide Sodium Salt is primarily utilized in pharmacokinetic studies to understand the metabolism of Silodosin. It serves as a reference standard in analytical chemistry for validating methods aimed at measuring drug levels in biological fluids. Additionally, it aids in elucidating metabolic pathways involving glucuronidation processes that are critical for drug development and safety assessments.
Silodosin-d6 β-D-Glucuronide Sodium Salt features systematic substitution of six hydrogen atoms with deuterium isotopes at predetermined molecular positions within the parent silodosin scaffold prior to glucuronidation. The base structure comprises a chiral indoline carboxamide core linked via a propyl chain to the β-D-glucuronic acid moiety, with the sodium salt enhancing solubility and stability. The precise molecular formula is C~31~H~33~D~6~F~3~N~3~NaO~10~, with an exact molecular weight of 699.69 Da—approximately 6 Da higher than its non-deuterated counterpart (C~31~H~39~F~3~N~3~NaO~10~, 693.64 Da) [1] [7].
Table 1: Structural and Chemical Properties of Silodosin-d6 β-D-Glucuronide Sodium Salt
Property | Specification |
---|---|
Molecular Formula | C~31~H~33~D~6~F~3~N~3~NaO~10~ |
Exact Molecular Weight | 699.69 Da |
Parent Drug | Silodosin |
Isotopic Purity | ≥95% atom D (typically) |
Chemical Purity | >95% (HPLC) |
Storage Conditions | -20°C, inert atmosphere, anhydrous environment |
Solubility Profile | Soluble in DMSO and methanol (slight solubility) |
The glucuronide linkage occurs at the β-anomeric position of the glucuronic acid moiety, confirmed through nuclear magnetic resonance (NMR) studies. This configuration is enzymatically formed in vivo by UDP-glucuronosyltransferase (UGT) isoforms and faithfully replicated in the synthetic deuterated analog. The deuterium atoms are strategically positioned on the phenoxyethylamino side chain to maintain metabolic stability while ensuring minimal disruption to molecular polarity and chromatographic behavior [7] [8].
The compound presents as a hygroscopic, white-to-pale beige solid requiring stringent storage at -20°C under inert atmosphere to prevent degradation or exchange of labile deuterium atoms. Its synthetic route involves deuterium incorporation at the precursor stage, followed by enzymatic or chemical glucuronidation and purification to achieve the required isotopic and chemical purity standards [2] [7].
Silodosin undergoes extensive phase II metabolism primarily via UGT-mediated glucuronidation, producing Silodosin β-D-Glucuronide as a major active metabolite. The deuterated analog serves as a chemical mimic to study this biotransformation pathway without participating in biological reactions. The human UGT isoform UGT2B7 specifically catalyzes the covalent attachment of glucuronic acid to the parent drug's indole nitrogen, creating a polar conjugate that facilitates renal excretion [1] [8].
The glucuronide metabolite retains pharmacological activity as an α1A-adrenergic receptor antagonist, contributing significantly to silodosin's therapeutic effects in benign prostatic hyperplasia. Unlike many glucuronides that serve merely as detoxification products, Silodosin β-D-Glucuronide demonstrates substantial receptor binding affinity, making its quantification therapeutically relevant. The glucuronidation occurs at the secondary amine functionality, forming a tertiary amine glucuronide—a less common conjugation site compared to typical phenolic or carboxylic acid glucuronidation [1] [8].
Table 2: Metabolic Characteristics of Silodosin Glucuronidation
Metabolic Feature | Detail |
---|---|
Metabolic Pathway | Phase II Glucuronidation |
Primary UGT Isoform | UGT2B7 |
Conjugation Site | Secondary amine on indole moiety |
Metabolite Activity | Active (α1A-adrenergic antagonism) |
Biological Significance | Enhanced solubility for excretion; Bioactivity |
The deuterated analog enables detailed in vitro studies of enzyme kinetics, including determination of Michaelis-Menten parameters (K~m~, V~max~) for UGT2B7 without interference from endogenous matrices. Researchers employ hepatocyte incubation systems supplemented with Silodosin-d6 β-D-Glucuronide Sodium Salt as an internal standard to quantify the kinetics of native metabolite formation, providing insights into potential drug-drug interactions and interindividual metabolic variability [3].
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, Silodosin-d6 β-D-Glucuronide Sodium Salt fulfills a critical role as an internal standard by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations. The deuterium labeling creates a consistent mass difference of approximately 6 Da, allowing baseline chromatographic separation from the native analyte while maintaining identical retention times and ionization efficiency [3] [7].
The compound's structural near-identity to the target analyte ensures co-elution during chromatography and matched ionization suppression/enhancement in electrospray ionization (ESI) sources. This characteristic is paramount for achieving accurate quantification through the isotope dilution method, particularly in complex biological samples like plasma, urine, or feces where ion suppression can substantially impact results [7].
Table 3: Commercial Sources and Specifications for Research Use
Vendor | Catalog Number | Packing Size | Price (USD) |
---|---|---|---|
TRC (LGC Standards) | TRC-S465013 | 5 mg | Quote-based |
Cayman Chemical | 28045 | 500 μg | $335 |
Biosynth Carbosynth | MS14905 | 1 mg | $290 |
BOC Sciences | Custom synthesis | Variable | Quote-based |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5